REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:5]=1[OH:6].[CH3:12]OS(OC)(=O)=O>O>[CH3:12][O:6][C:5]1[C:4]([CH3:3])=[C:10]([OH:11])[CH:9]=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C=CC=C1O
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h at 95° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
EXTRACTION
|
Details
|
Extracted with Et2O (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×100 mL), extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on SiO2 (200 g) column, hexane—EtOAc (0 to 20%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |